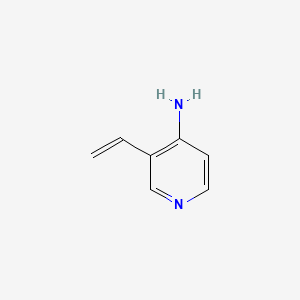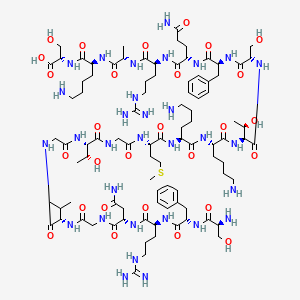
Neuropeptide S (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuropeptide S (NPS) is a neuropeptide found in the human and mammalian brain. It’s mainly produced by neurons in the amygdala and between Barrington’s nucleus and the locus coeruleus . NPS binds specifically to a G protein-coupled receptor, NPSR . Animal studies show that NPS suppresses anxiety and appetite, induces wakefulness and hyperactivity, including hyper-sexuality, and plays a significant role in the extinction of conditioned fear .
Synthesis Analysis
Neuropeptides are synthesized from inactive precursor proteins called prepropeptides . The signal peptide sequence guides the protein to the secretory pathway, starting at the endoplasmic reticulum. The signal peptide sequence is removed in the endoplasmic reticulum, yielding a propeptide. The propeptide travels to the Golgi apparatus where it is proteolytically cleaved and processed into multiple peptides .Molecular Structure Analysis
The molecular structure of NPS is complex and involves a variety of interactions with other molecules. NPS is a peptide of 20 amino acids that contains a perfectly conserved serine (single amino acid code “S”) at the N-terminus in all species analyzed .Chemical Reactions Analysis
Neuropeptides are released by dense core vesicles after depolarization of the cell . Neuropeptides utilize volume transmission and are not reuptaken quickly, allowing diffusion across broad areas (nm to mm) to reach targets .Physical And Chemical Properties Analysis
The physical and chemical properties of NPS include its molecular weight and its form. The molecular weight of NPS is 2187.5 and it is typically found in a solid form .Scientific Research Applications
Transnasal Neuropeptides for Brain Research : Neuropeptides, including Neuropeptide S, are crucial neuronal messengers influencing neurobehavioral functions. However, systemic administration of neuropeptides does not easily cross the blood-brain barrier and can cause hormone-like side effects. Intranasal administration of peptides, including Neuropeptide S, has been found to provide direct access to the cerebrospinal fluid, bypassing the bloodstream, which can be beneficial for experimental and therapeutic use in humans (Born et al., 2002).
Neuropeptides in Physiology and Pathophysiology : Neuropeptide S is part of a larger family of peptides that play significant roles in various physiological functions, impacting everything from development to homeostasis and injury/regeneration. These peptides are also important in understanding the pathophysiology of diseases (Miyata et al., 2010).
Proteolytic Processing of Proneuropeptides : The transformation of proneuropeptides into active neuropeptides like Neuropeptide S involves specific proteases. Understanding these proteolytic pathways is crucial for comprehending how neuropeptides are synthesized and how they function in neurotransmission and endocrine regulation. This knowledge is also vital for developing pharmacological strategies for regulating neuropeptide functions (Hook et al., 2008).
Neuropeptide Database and Classification : An online database, www.neuropeptides.nl, provides comprehensive information on neuropeptides, including Neuropeptide S. This resource offers insights into the structural features, receptors, and brain expression of various neuropeptides, highlighting their crucial role in neuronal communication (Burbach, 2010).
Neuropeptides in Cancer : Neuropeptides, including Neuropeptide S, are increasingly recognized for their role in cellular growth, including in cancer cells. Understanding the relationship between neuropeptides and cancer can help in the design of peptide-based cancer prognosis, diagnosis, and treatment (Zhao et al., 2017).
Structural Analysis and Synthesis of Neuropeptides : Studies have focused on synthesizing and analyzing the structure of neuropeptides like Neuropeptide S. Such research provides critical insights into the peptide's biological functions and potential therapeutic applications (Mierke et al., 1992).
Neuropeptides in Brain Signaling and Pharmacology : Neuropeptide S plays a significant role in brain function and behavior. Understanding its involvement in various physiological processes opens possibilities for developing new treatments for disorders like anxiety, depression, and other neuropsychiatric conditions (Wettstein et al., 1995).
Mechanism of Action
Future Directions
The NPS system is a relatively new area of study, and there is much to learn about its pharmacology, anatomical distribution, and functional involvement in various physiological effects . Future research will likely focus on understanding the therapeutic potential of drugs modulating NPS signaling .
properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H155N31O28S/c1-48(2)72(122-70(133)43-106-77(137)64(41-68(99)131)119-80(140)59(29-20-37-105-93(102)103)115-85(145)62(117-76(136)54(97)45-125)39-52-21-9-7-10-22-52)88(148)107-44-71(134)123-73(50(4)128)89(149)108-42-69(132)110-61(32-38-153-6)83(143)112-56(26-14-17-34-95)79(139)113-57(27-15-18-35-96)84(144)124-74(51(5)129)90(150)120-65(46-126)87(147)118-63(40-53-23-11-8-12-24-53)86(146)116-60(30-31-67(98)130)82(142)114-58(28-19-36-104-92(100)101)78(138)109-49(3)75(135)111-55(25-13-16-33-94)81(141)121-66(47-127)91(151)152/h7-12,21-24,48-51,54-66,72-74,125-129H,13-20,25-47,94-97H2,1-6H3,(H2,98,130)(H2,99,131)(H,106,137)(H,107,148)(H,108,149)(H,109,138)(H,110,132)(H,111,135)(H,112,143)(H,113,139)(H,114,142)(H,115,145)(H,116,146)(H,117,136)(H,118,147)(H,119,140)(H,120,150)(H,121,141)(H,122,133)(H,123,134)(H,124,144)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t49-,50+,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCUKBVXFDZBKP-XJEBPGRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H155N31O28S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2187.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neuropeptide S (human) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)

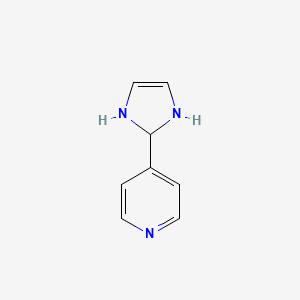

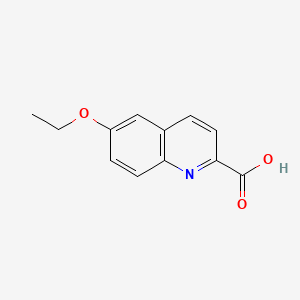
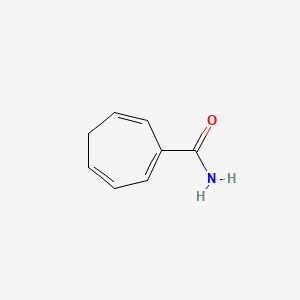
![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)
